molecular formula C15H11N7O B3003626 1-phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892765-86-5

1-phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B3003626
CAS No.: 892765-86-5
M. Wt: 305.301
InChI Key: HHNGBVNFGWJWOU-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS: 892765-86-5) features a 1,2,3-triazole core substituted at the 4-position with a 3-(pyridin-4-yl)-1,2,4-oxadiazole moiety and at the 1-position with a phenyl group. Its molecular formula is C₁₅H₁₁N₇O, with a molecular weight of 305.29 g/mol .

Properties

IUPAC Name

3-phenyl-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7O/c16-13-12(19-21-22(13)11-4-2-1-3-5-11)15-18-14(20-23-15)10-6-8-17-9-7-10/h1-9H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNGBVNFGWJWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile in the presence of an oxidizing agent.

    Formation of the 1,2,3-triazole ring:

    Coupling of the phenyl and pyridinyl groups: This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts for coupling reactions: Palladium (Pd) catalysts, copper (Cu) catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing triazole and oxadiazole rings often exhibit significant biological activities. The following are key findings related to the biological applications of this compound:

Antimicrobial Activity

Studies have demonstrated that derivatives of 1,2,4-oxadiazoles show substantial antibacterial and antifungal activities. For instance:

  • Compounds similar to 1-phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amines have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The presence of the triazole and oxadiazole functionalities may enhance the anticancer properties of this compound. Research has indicated that derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Interaction studies have revealed potential binding affinities to targets involved in cancer progression .

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory properties. This suggests that 1-phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amines could also be explored for therapeutic use in inflammatory conditions.

Case Studies and Research Findings

Study ReferenceFindings
Farmaco Journal Explored synthesis and antibacterial activity of similar compounds; found significant efficacy against bacterial strains.
Anticancer Research Investigated binding interactions with cancer-related targets; suggested potential for further development as anticancer agents.
Inflammation Studies Reported anti-inflammatory effects in vitro; recommended for further exploration in therapeutic contexts.

Mechanism of Action

The mechanism of action of 1-phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Substituted Phenyl Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
1-(4-Ethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (CAS: 892767-62-3) Ethoxy (-OCH₂CH₃) C₁₇H₁₅N₇O₂ 349.35 Enhanced lipophilicity due to ethoxy group; potential for improved membrane permeability .
1-Phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (CAS: 892765-86-5) Phenyl C₁₅H₁₁N₇O 305.29 Base structure; phenyl group provides aromatic stacking interactions .

Impact of Substituents :

  • The ethoxy group in BG15894 increases molecular weight and may alter solubility compared to the parent phenyl compound. This modification is common in medicinal chemistry to optimize pharmacokinetics .

Heterocyclic Modifications

Compound Name Core Heterocycle Key Substituents Molecular Formula Molecular Weight (g/mol)
3-((2-Methylbenzyl)thio)-5-(pyridin-3-yl)-4H-1,2,4-triazol-4-amine 1,2,4-Triazole 2-Methylbenzylthio, pyridin-3-yl C₁₄H₁₄N₆S 314.37 Sulfur atom introduces polarizability; pyridin-3-yl alters binding orientation .
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives 1,2,4-Triazole Alkylsulfanyl, pyridin-4-yl Variable Variable Alkyl chains modulate steric bulk and hydrophobicity; synthesized via alkylation of thiol intermediates .

Key Differences :

  • Replacement of 1,2,3-triazole with 1,2,4-triazole alters nitrogen positioning, affecting hydrogen-bonding networks.
  • Sulfur-containing analogs (e.g., benzylthio) may enhance metal-binding capacity or redox activity .

Oxadiazole-Linked Pharmacophores

Compound Name Oxadiazole Position Linked Group Molecular Formula Molecular Weight (g/mol)
(4-Pentylcyclohexyl)-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)amine Oxadiazole-5-ylmethyl Cyclohexylpentyl C₂₃H₃₃N₅O 419.55 Bulky cyclohexylpentyl group increases steric hindrance; potential CNS penetration .
N,1-dimethyl-N-(2-{3-[(pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)piperidin-4-amine (Compound 37) Oxadiazole-5-yl Piperidin-4-amine C₂₂H₂₇N₇O 405.50 Piperidine amine enhances solubility; evaluated as SARS-CoV-2 main protease ligand .

Functional Insights :

  • Oxadiazole rings are often used as bioisosteres for ester or amide groups, improving metabolic stability .
  • Piperidine and cyclohexyl groups in these analogs suggest targeting of G-protein-coupled receptors (GPCRs) or enzymes with hydrophobic binding pockets.

Physicochemical Properties

  • LogP Values : The parent compound (LogP estimated ~2.1) is less lipophilic than ethoxy-substituted analogs (LogP ~2.8), impacting bioavailability .
  • Hydrogen-Bonding Capacity: The 5-amino group on the triazole enhances water solubility and target engagement via H-bond donation .

Biological Activity

1-Phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound characterized by its diverse heterocyclic structure. This compound integrates a phenyl group, a pyridine ring, and both triazole and oxadiazole moieties. Its unique structural features suggest significant potential for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of the compound is C17H14N4O2C_{17}H_{14}N_{4}O_{2}, with a molecular weight of approximately 294.32 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.

Structural Representation

ComponentDescription
Phenyl Group A simple aromatic ring that enhances lipophilicity.
Pyridine Ring Contributes to the compound's ability to interact with biological receptors.
Triazole Moiety Known for its biological activity, particularly in antifungal and anticancer applications.
Oxadiazole Unit Associated with various pharmacological activities including antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds containing triazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to 1-phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amines have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus .

A study published in "Farmaco" highlighted that various synthesized compounds with similar structures exhibited good antibacterial activity across multiple bacterial strains . The triazole and oxadiazole functionalities are believed to work synergistically to enhance this activity.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Research has shown that derivatives of 1,2,4-oxadiazoles possess significant cytotoxic activity against various cancer cell lines. For example, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines . Further modifications led to derivatives with even greater antiproliferative activities against specific cancer types.

Cancer Cell LineIC50 Value (µM)
HeLa (cervical)2.76
Caco-2 (colon)9.27
RXF 486 (renal)1.143

These findings suggest that the compound could be a promising candidate for further development in cancer therapy.

Anti-inflammatory Effects

Compounds containing oxadiazole units have also been noted for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway . This makes the compound a potential lead for developing anti-inflammatory agents.

Case Studies

Several studies have explored the synthesis and biological evaluation of compounds related to 1-phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amines:

  • Synthesis and Antimicrobial Evaluation : A study synthesized various derivatives and evaluated their antibacterial activities against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly enhanced antimicrobial efficacy .
  • Cytotoxicity Studies : In vitro studies demonstrated that specific derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing safe therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?

  • Methodology : The compound can be synthesized via multi-step heterocyclic coupling. For example, S-alkylation of intermediate triazole-thiols with pyridinyl-substituted alkyl halides in alkaline methanol at room temperature is a common approach. This method ensures regioselectivity and avoids side reactions .
  • Key Steps :

Cyclization of hydrazide precursors to form the 1,2,4-oxadiazole core.

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the 1,2,3-triazole ring.

Purification via column chromatography using ethyl acetate/hexane gradients.

Q. How is the compound characterized spectroscopically?

  • Analytical Techniques :

  • 1H/13C-NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and pyridinyl/oxadiazole carbons (δ 150–160 ppm).
  • IR Spectroscopy : Confirm NH stretching (~3400 cm⁻¹) and C=N/C-O bonds (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺).

Q. What preliminary biological screening assays are recommended?

  • In vitro assays :

  • Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based protocols.
  • Antibacterial activity via MIC determination against E. coli and S. aureus .
    • Caution : Solubility in DMSO/PBS should be optimized to avoid false negatives.

Advanced Research Questions

Q. How can tautomerism in the triazole-oxadiazole core be resolved experimentally?

  • Approach : X-ray crystallography is critical. For example, studies on analogous triazole-oxadiazole hybrids reveal planar geometries with dihedral angles <5° between aromatic rings, confirming tautomeric stability .
  • Computational Support : DFT calculations (B3LYP/6-31G*) to map energy barriers between tautomers .

Q. What strategies address contradictory bioactivity data across structural analogs?

  • Case Study : Fluorine or methoxy substituents on the phenyl ring may enhance or reduce activity depending on target hydrophobicity. For example:

  • 4-Fluorophenyl analogs show improved kinase inhibition due to electron-withdrawing effects .
  • Methoxy groups may reduce membrane permeability in Gram-negative bacteria .
    • Resolution : Perform SAR studies with systematic substituent variation and molecular docking to map binding interactions.

Q. How does the pyridinyl group influence electronic properties and reactivity?

  • Electron Distribution : Pyridinyl acts as a π-deficient heterocycle, polarizing the oxadiazole ring and enhancing electrophilicity at the triazole amine.
  • Experimental Evidence : Cyclic voltammetry reveals oxidation peaks at +1.2 V (vs. Ag/AgCl), correlating with redox-active triazole-amine motifs .

Q. What crystallographic challenges arise in structural determination?

  • Challenges : Poor crystal growth due to conformational flexibility.
  • Solutions : Co-crystallization with thiourea derivatives or use of slow vapor diffusion (e.g., ethanol/water) to improve crystal quality .

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